4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes an ethoxy group at the 4th position and a methyl group at the 3rd position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a cyclization process, forming the pyrazolopyridine core . The reaction conditions often include refluxing the reactants in a suitable solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride to facilitate the cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control, as well as optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to purine bases, which are essential components of DNA and RNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. Due to its structural similarity to purine bases, it can potentially interfere with nucleic acid synthesis and function. This interference can lead to the inhibition of cell proliferation, making it a candidate for anticancer research. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[4,3-a]pyridine
Uniqueness
4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of its ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other pyrazolopyridines, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-ethoxy-3-methyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-3-13-9-8-6(2)11-12-7(8)4-5-10-9/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
OERZHHDOKLCGJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CC2=NNC(=C21)C |
Origin of Product |
United States |
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